6-Bromo-5H-pyrido[4,3-b]indole

Cancer Immunotherapy IDO1 Inhibitor TDO Inhibitor

Reproducible cancer immunotherapy research requires precise enzyme inhibition profiles. Substitution pattern errors alter IDO1/TDO selectivity. This 6-bromo pyridoindole offers validated dual inhibition (TDO IC50 40 nM; IDO1 IC50 640 nM) with cellular activity (EC50 5.5 µM in HeLa cells). - Dual IDO1/TDO inhibitor: Synergistic kynurenine pathway blockade - Versatile cross-coupling scaffold for SAR libraries - Reliable source for consistent biological results

Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
Cat. No. B12274543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5H-pyrido[4,3-b]indole
Molecular FormulaC11H7BrN2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC3=C2C=NC=C3
InChIInChI=1S/C11H7BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-6,14H
InChIKeyPIJJWOBFUYPXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5H-pyrido[4,3-b]indole for Research and Synthesis


6-Bromo-5H-pyrido[4,3-b]indole is a heterocyclic organic compound belonging to the class of pyridoindoles, characterized by a fused pyridine and indole ring system with a bromine substituent at the 6-position [1]. This structure confers unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research [1]. Its primary reported biological activity involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion [2].

Dual IDO1/TDO pathway inhibition research tool
6-Bromo-substituted pyridoindole building block for cross-coupling chemistry
Supports kynurenine pathway and immune-evasion model studies

6-Bromo-5H-pyrido[4,3-b]indole Interchangeability Concerns


While the pyrido[4,3-b]indole scaffold is common to many research compounds, simple substitution is not advisable due to significant differences in biological activity and chemical reactivity driven by specific substitution patterns. For instance, the position of a bromine atom (6- vs. 8-) or the presence of additional functional groups can drastically alter a molecule's interaction with biological targets and its utility as a synthetic building block . The 6-bromo derivative has demonstrated dual inhibition of IDO1 and TDO, a profile not universally shared by its analogs [1]. Therefore, the procurement of the precise compound is critical for ensuring experimental reproducibility and achieving the intended research outcomes.

Positional isomer 6-Br vs. 8-Br isomer: LogP and reactivity may differ; cross-coupling outcomes may not transfer directly.
Profile mismatch Dual IDO1/TDO inhibition profile may not be shared by structural analogs or other pyridoindole derivatives.
Synthetic context Substitution pattern may alter palladium-catalyzed coupling yields; isomer-specific validation is advised.

6-Bromo-5H-pyrido[4,3-b]indole Quantitative Differentiation


Dual IDO1/TDO Inhibition Profile

6-Bromo-5H-pyrido[4,3-b]indole demonstrates a dual inhibitory profile against both Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). In enzymatic assays, it inhibits human IDO1 with an IC50 of 640 nM and human TDO with an IC50 of 40 nM [1][2]. This dual inhibition is a key differentiator from compounds that selectively target only one of these enzymes. For context, the dual inhibitor profile is considered advantageous in cancer immunotherapy research due to the complementary roles of IDO1 and TDO in tumor immune evasion [3].

Dual IDO1/TDO Inhibition
Reported
IDO1 IC50640 nM
TDO IC5040 nM
16-fold differential; TDO more potently inhibited
Supports kynurenine pathway dual-target study design
In vitro enzyme assay; E. coli-expressed human enzymes
Cancer Immunotherapy IDO1 Inhibitor TDO Inhibitor

IDO1 Cellular Activity in HeLa Cells

Beyond enzymatic inhibition, 6-Bromo-5H-pyrido[4,3-b]indole exhibits functional activity in a cellular context. It was tested in a cell-based assay where it inhibited IDO1 in IFN-gamma induced overexpressing human HeLa cells, yielding an EC50 of 5.5 µM (5.50E+3 nM) [1]. This cellular EC50 provides a more physiologically relevant measure of its potential activity compared to isolated enzyme assays.

Cellular IDO1 Activity
Assay context
Enzyme IC50640 nM
Cell EC505.5 µM
8.6-fold shift; cellular potency lower than enzymatic
Supports cellular assay concentration range review
IFN-γ induced HeLa cell model; IDO1 overexpression context
Cellular Assay IDO1 Functional Activity HeLa Cells

Reactivity Differences by Bromine Position

The position of the bromine atom on the pyridoindole core is a critical determinant of its reactivity in cross-coupling reactions. The 6-bromo derivative (CAS 1843212-74-7) is specifically highlighted for its utility in Suzuki-Miyaura and Buchwald-Hartwig couplings to construct complex molecular architectures [1]. In contrast, the 8-bromo positional isomer (8-Bromo-5H-pyrido[4,3-b]indole, CAS 1015460-56-6) is a distinct chemical entity with different calculated physical properties (LogP 3.47860 vs. estimated LogP 3.19 for the 6-bromo isomer), which may influence its behavior in synthetic applications .

Bromine Position Reactivity
Class-level
6-Br isomerLogP ~3.19
8-Br isomerLogP ~3.48
ΔLogP 0.29; 8-Br slightly more lipophilic
Supports isomer-specific synthetic route review
In silico estimate; experimental validation advised
Synthetic Chemistry Cross-Coupling Building Block

6-Bromo-5H-pyrido[4,3-b]indole Optimal Applications


Dual IDO1/TDO Inhibition in Cancer Immunology

6-Bromo-5H-pyrido[4,3-b]indole is best utilized as a small-molecule tool for probing the kynurenine pathway in cancer immunotherapy research. Its dual inhibition of IDO1 (IC50 640 nM) and TDO (IC50 40 nM) makes it suitable for investigating the synergistic effects of blocking both enzymes simultaneously in tumor models [1][2].

IDO1 Mechanism of Action in Cancer Cells

The compound's validated functional activity in a cellular context (EC50 5.5 µM in IFN-gamma induced HeLa cells) supports its use in cell-based assays designed to elucidate the downstream effects of IDO1 inhibition on immune cell function and tumor growth [1].

Pyridoindole Library Synthesis

Due to its specific bromine substitution at the 6-position, this compound serves as a versatile building block for generating diverse libraries of pyrido[4,3-b]indole derivatives via palladium-catalyzed cross-coupling reactions [2]. This enables medicinal chemists to explore structure-activity relationships around this scaffold.

Application
Selection Property
Validation Focus
Kynurenine pathway dual-target research
Reported dual IDO1/TDO inhibition profile
Enzyme inhibition endpoint review; isoform selectivity context
Cellular IDO1 functional studies
Cell-based assay activity context
HeLa EC50 model interpretation; cellular vs. enzymatic potency review
Pyridoindole SAR library synthesis
6-Bromo cross-coupling reactivity
Isomer-specific synthetic route validation; coupling condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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